![molecular formula C11H10N2O2S B2531105 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1181740-97-5](/img/structure/B2531105.png)
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid, also known as PTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTT belongs to the class of thiazole-containing compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The compound has shown promising characteristics in relation to the vaccinia virus, particularly in comparison to the antiviral drug Cidofovir . This suggests that it could be used in the development of new antiviral drugs, particularly for diseases such as smallpox where the range of available medicines is limited .
Antifungal Applications
The compound has also shown various types of biological activity, including antifungal properties . This suggests potential applications in the treatment of fungal infections .
Sedative-Hypnotic Applications
The compound has demonstrated sedative-hypnotic properties . This could potentially be used in the development of new sedatives or sleep aids .
Anti-Inflammatory Applications
The compound has shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions .
Antiproliferative Applications
The compound has demonstrated antiproliferative properties . This suggests potential applications in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Herbicidal Applications
The compound has shown potential as a herbicide . This suggests potential applications in agriculture for the control of unwanted plants .
Enzyme Inhibitor Applications
The compound has demonstrated properties as an enzyme inhibitor . This suggests potential applications in various fields of research and medicine, where the inhibition of specific enzymes can be beneficial .
Coordination Polymer Synthesis
3-Pyridinepropionic acid, a related compound, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . This suggests potential applications of the compound in the synthesis of coordination polymers .
Eigenschaften
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVYCQIIKHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

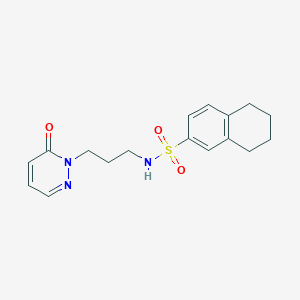
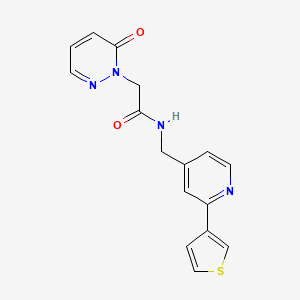
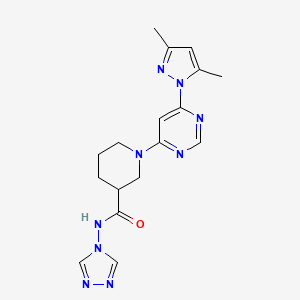
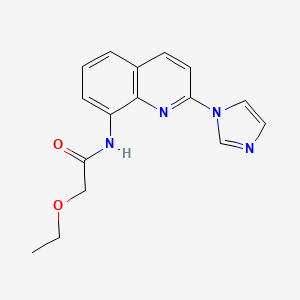
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
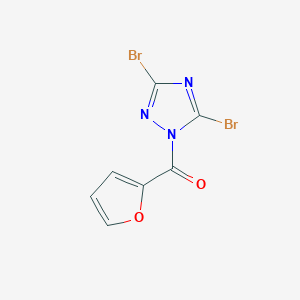
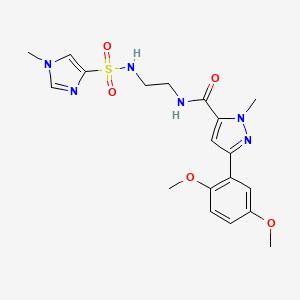
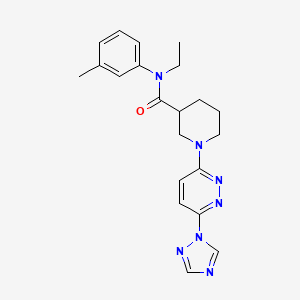
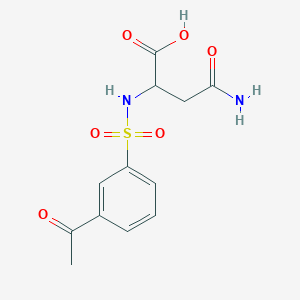

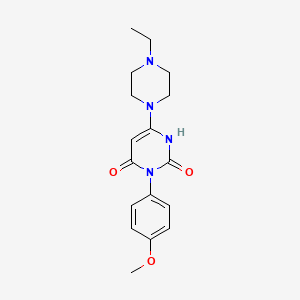
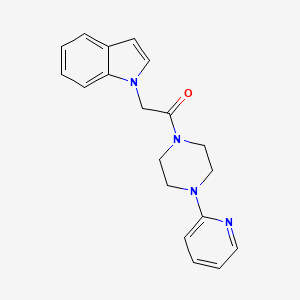
![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)